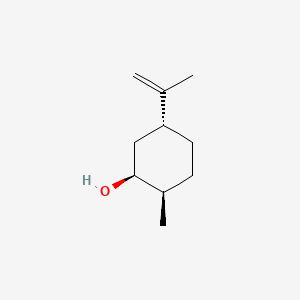
(1R,2S,4R)-Neo-dihydrocarveol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-neodihydrocarveol is a dihydrocarveol with a (1R,2S,4R)-configuration. It is an enantiomer of a (-)-neodihydrocarveol.
Aplicaciones Científicas De Investigación
Biocatalytic Transformations
Biotransformation by Mentha piperita Cell Culture : A study by Kim et al. (2002) explored the transformation of menthane monoterpenes, including (1R,2S,4R)-neo-dihydrocarveol, using suspension cell culture of Mentha piperita. The findings indicate that peppermint cell culture can reduce α,β-unsaturated carbonyl system, thus impacting the production of neo-dihydrocarveol (Kim et al., 2002).
Plant-Mediated Biotransformations : Mączka et al. (2018) investigated the use of various plant materials for the biotransformation of carvones into dihydrocarveols, including (1R,2S,4R)-neo-dihydrocarveol. This study highlights the potential of using vegetables for biotransformation processes (Mączka et al., 2018).
Microbial Biotransformation
- Epicoccum sorghinum as Biocatalyst : Research by Souza et al. (2020) presented the bioreduction of (4R)-(−)-carvone using a filamentous fungus, Epicoccum sorghinum, resulting in the production of (1R,2S,4R)-neo-dihydrocarveol. This study demonstrates the role of microbial biocatalysis in producing neo-dihydrocarveol with high diastereomeric excess (Souza et al., 2020).
Synthesis and Stereochemistry
Stereodivergent Synthesis : Guo et al. (2018) focused on the stereodivergent synthesis of carveol and dihydrocarveol, including (1R,2S,4R)-neo-dihydrocarveol. This research is significant for understanding the chemical synthesis of different stereoisomers in the flavor industry (Guo et al., 2018).
Spectroscopic Properties Study : A study by Decouzon et al. (1990) reexamined the spectroscopic properties of dihydrocarveol diastereoisomers, providing insights into their structural and chemical differentiation, important for essential oil analysis and flavor industry applications (Decouzon et al., 1990).
Propiedades
Número CAS |
20549-48-8 |
|---|---|
Nombre del producto |
(1R,2S,4R)-Neo-dihydrocarveol |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(1S,2R,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10+/m1/s1 |
Clave InChI |
KRCZYMFUWVJCLI-BBBLOLIVSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](C[C@@H]1O)C(=C)C |
SMILES |
CC1CCC(CC1O)C(=C)C |
SMILES canónico |
CC1CCC(CC1O)C(=C)C |
Punto de ebullición |
224.5 °C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



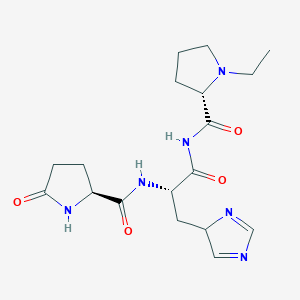
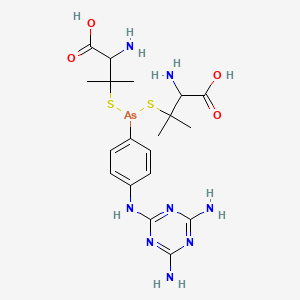
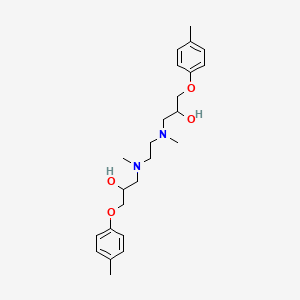
![[(2R,3S,5R)-5-(6-benzamidopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1203420.png)
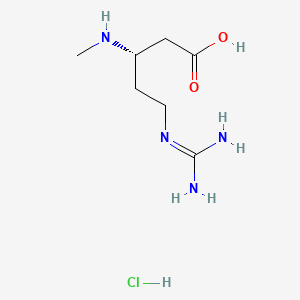
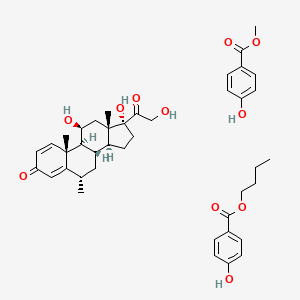
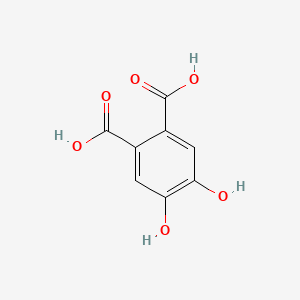
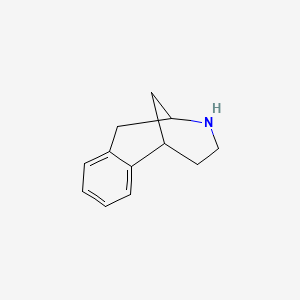
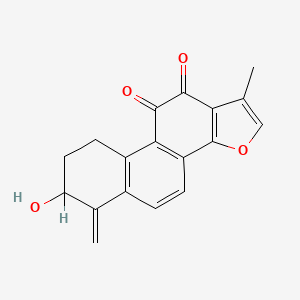
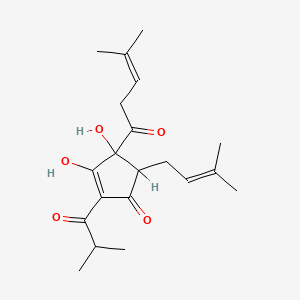
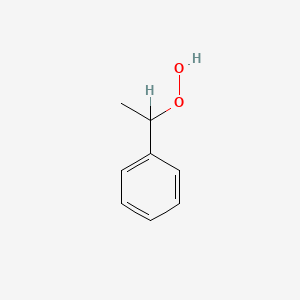
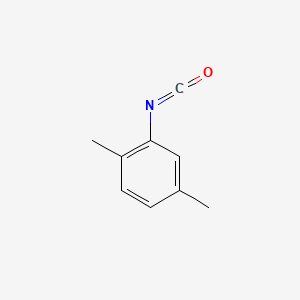
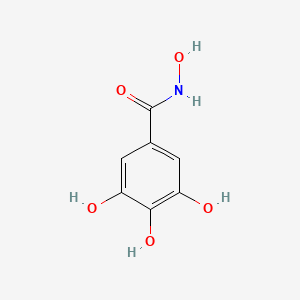
![1-[(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[(1-ethyl-2-pyrrolidinyl)methyl]-3-(2-methoxyphenyl)urea](/img/structure/B1203440.png)